Stereochemical Purity: (R)-Enantiomer vs. Racemic
The (R)-enantiomer of 2-(aminomethyl)pyrrolidin-1-yl-acetic acid (CAS: 1821836-95-6) is supplied with a minimum purity of 95% and defined stereochemistry at the pyrrolidine C2 position . In contrast, the racemic mixture (CAS: 1545986-75-1) contains equal proportions of (R)- and (S)-enantiomers, lacking stereochemical definition [1]. Enantiomeric purity is critical for applications requiring chiral recognition, as demonstrated in the broader pyrrolidine-2-yl-acetic acid class where stereochemistry dictates biological target engagement [2].
vs. Racemic mixture (1:1 R/S)
| Evidence Dimension | Stereochemical purity and enantiomeric composition |
|---|---|
| Target Compound Data | (R)-enantiomer; CAS 1821836-95-6; minimum 95% purity with defined chirality at C2 position |
| Comparator Or Baseline | Racemic mixture; CAS 1545986-75-1; equal (R)/(S) composition; no stereochemical definition |
| Quantified Difference | Stereochemically pure single enantiomer versus 1:1 racemate |
| Conditions | Commercial supply specifications from vendor technical datasheets |
Why This Matters
Procurement of the stereochemically defined (R)-enantiomer ensures reproducible outcomes in chiral synthesis and target engagement assays where racemic mixtures produce confounding or attenuated biological responses.
- [1] ChemSrc. 2-[2-(Aminomethyl)pyrrolidin-1-yl]acetic acid. CAS: 1545986-75-1. Molecular weight: 158.20. InChIKey: BVRRNZURNKSFCM-UHFFFAOYSA-N (stereochemically unspecified). View Source
- [2] Steffan T, et al. Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids. Bioorg Med Chem. 2015;23(6):1284-1306. Stereochemistry-dependent activity modulation demonstrated for 2-substituted pyrrolidine-2-yl-acetic acid derivatives. View Source
